2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine is an organic compound that features a pyridine ring substituted with a nitro group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the introduction of the nitro and trifluoromethyl groups onto the pyridine ring, followed by the attachment of the ethanamine side chain. One common method involves the nitration of 2-chloro-5-(trifluoromethyl)pyridine, followed by substitution reactions to introduce the ethanamine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The trifluoromethyl group can be involved in various reduction reactions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydride and alkyl halides are often used.
Major Products:
Reduction of Nitro Group: Formation of 2-[4-Amino-6-(trifluoromethyl)pyridin-2-YL]ethanamine.
Substitution Reactions: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2-[4-Amino-6-(trifluoromethyl)pyridin-2-YL]ethanamine: A reduced form of the target compound.
Fluazifop-butyl: An agrochemical containing a trifluoromethyl-pyridine moiety.
Uniqueness: 2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to the presence of both nitro and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H8F3N3O2 |
---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
2-[4-nitro-6-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8F3N3O2/c9-8(10,11)7-4-6(14(15)16)3-5(13-7)1-2-12/h3-4H,1-2,12H2 |
InChI-Schlüssel |
NYZTYHLICFTRMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CCN)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.